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For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals on the utilization of Myc-ribotac in xenograft models for
preclinical cancer research. Myc-ribotac is a novel ribonuclease-targeting chimera (RIBOTAC)
designed to specifically degrade MYC mRNA, offering a promising therapeutic strategy for

MY C-dependent cancers.

Introduction

The MYC oncogene is a critical driver in a majority of human cancers, yet it has remained a
challenging therapeutic target.[1] Myc-ribotac represents a groundbreaking approach to
selectively target MYC at the mRNA level. This molecule is a chimeric compound that binds to
the internal ribosome entry site (IRES) of MYC mRNA and recruits the endogenously
expressed RNase L. This recruitment leads to the dimerization and activation of RNase L,
which then degrades the MYC mRNA, resulting in the downregulation of MYC protein
expression and subsequent anti-tumor effects.[2][3] Preclinical studies in xenograft models
have demonstrated the potential of Myc-ribotac as a potent and specific anti-cancer agent.

Mechanism of Action

The mechanism of action of Myc-ribotac involves the targeted degradation of MYC mRNA
through the recruitment of RNase L. This process can be visualized as a three-step
mechanism:
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Caption: Mechanism of Myc-ribotac action.

In Vivo Efficacy in a Multiple Myeloma Xenograft
Model

Myc-ribotac has demonstrated significant anti-tumor activity in a multiple myeloma xenograft
model using H929 cells.

Quantitative Data Summary
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Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies with

Myc-ribotac.
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H929 Xenograft Mouse Model Protocol

This protocol outlines the establishment and treatment of a subcutaneous H929 multiple
myeloma xenograft model.
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Xenograft Study Workflow
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Caption: Workflow for the H929 xenograft study.
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Materials:

H929 multiple myeloma cells

e RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

e Matrigel

e NOD scid gamma (NSG) mice (6-8 weeks old)

e Myc-ribotac

e Vehicle control (e.g., 20% DMSO in saline)

» Sterile syringes and needles (27-30 gauge)

« Digital calipers

Procedure:

o Cell Culture: Culture H929 cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Cell Preparation: On the day of injection, harvest exponentially growing H929 cells and
resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a
concentration of 1077 cells/mL.

e Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension (1 x 1076 cells) into
the right flank of each NSG mouse using a 27-gauge needle.

e Tumor Monitoring: Monitor the mice for tumor formation by palpation. Once tumors are
palpable, measure their dimensions three times a week using digital calipers. Tumor volume
can be calculated using the formula: (Length x Width?) / 2.

» Randomization: When tumors reach an average volume of 50-150 mm?, randomize the mice
into treatment and control groups.

e Myc-ribotac Administration:
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o Prepare a stock solution of Myc-ribotac in a suitable vehicle (e.g., 20% DMSO in saline).
o Administer Myc-ribotac at a dose of 30 mg/kg via intraperitoneal (IP) injection daily.

o Administer an equivalent volume of the vehicle to the control group.

» Efficacy Evaluation:
o Measure tumor volume and body weight three times weekly.
o Monitor the mice for any signs of toxicity.

o The study endpoint is typically reached when tumors in the control group reach a
predetermined size (e.g., 2000 mm3) or after a specified duration of treatment.

e Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors for further
analysis, such as Western blotting and immunohistochemistry.

Intraperitoneal (IP) Injection Protocol for Mice

Materials:

» Myc-ribotac solution

o Sterile 1 mL syringe with a 27-30 gauge needle
e 70% ethanol

Procedure:

Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

Positioning: Turn the mouse over to expose its abdomen, tilting the head slightly downwards.

Injection Site: Identify the lower right quadrant of the abdomen.

Disinfection: Clean the injection site with a 70% ethanol wipe.

Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
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» Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the
syringe.

o Administration: Inject the Myc-ribotac solution slowly.
o Withdrawal: Withdraw the needle and return the mouse to its cage.

e Monitoring: Observe the mouse for any immediate adverse reactions.

Western Blot Protocol for Tumor Lysates

Materials:

» Excised tumor tissue

» RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

e PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody (e.g., anti-MYC antibody)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Lysate Preparation:

o Homogenize the excised tumor tissue in ice-cold RIPA buffer.
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o Incubate on ice for 30 minutes.
o Centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant (protein lysate).

» Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE:
o Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.

o Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front
reaches the bottom.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
e Antibody Incubation:
o Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
o Wash the membrane three times with TBST.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
e Detection:
o Wash the membrane three times with TBST.

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Immunohistochemistry (IHC) Protocol for MYC in Tumor
Tissue

Materials:
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o Formalin-fixed, paraffin-embedded (FFPE) tumor sections

o Citrate buffer (for antigen retrieval)

» Hydrogen peroxide (for blocking endogenous peroxidase)

e Blocking serum

e Primary antibody (anti-MYC)

 Biotinylated secondary antibody

o Streptavidin-HRP complex

o DAB substrate

e Hematoxylin counterstain

Procedure:

Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and
rehydrate through a graded series of ethanol.

o Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.

» Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

» Blocking: Block non-specific binding sites with blocking serum.

e Primary Antibody Incubation: Incubate the sections with the primary anti-MYC antibody.

o Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

 Signal Amplification: Add the streptavidin-HRP complex.

o Detection: Visualize the staining with DAB substrate, which will produce a brown precipitate
at the site of the antigen.

» Counterstaining: Counterstain the sections with hematoxylin.
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e Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

e Analysis: Examine the slides under a microscope to assess the intensity and localization of
MYC protein expression.

Conclusion

Myc-ribotac presents a promising and innovative strategy for targeting the historically
"undruggable” MYC oncogene. The data from xenograft models provides a strong rationale for
its further development as a potential cancer therapeutic. The protocols outlined in this
document are intended to serve as a comprehensive guide for researchers to effectively utilize
Myc-ribotac in their preclinical studies and contribute to the advancement of novel cancer
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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